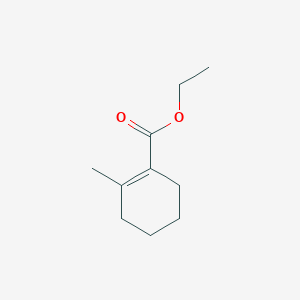

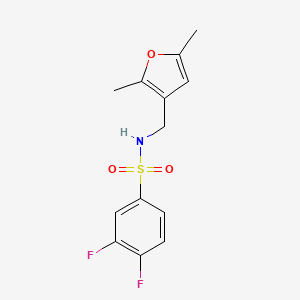

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enantioselective Synthesis and Organic Synthesis Applications

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate plays a critical role in the enantioselective synthesis of compounds, serving as a key intermediate in the production of attractants for agricultural pests, such as the Mediterranean fruit fly. Its utility is highlighted in the stereoselective synthesis involving key steps like asymmetric Diels–Alder reactions and iodolactonization, demonstrating its importance in the synthesis of biologically active molecules (A. Raw & E. Jang, 2000).

Catalysis and Reaction Mechanisms

This compound also finds application in catalysis and reaction mechanism studies. For instance, it has been used in phosphine-catalyzed [4 + 2] annulations, providing a pathway to synthesize highly functionalized tetrahydropyridines. This showcases its role in facilitating complex organic reactions with high efficiency and selectivity, expanding the scope of chemical synthesis (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.

Mode of Action

It is known that it is used as a reagent in organic synthesis . This suggests that it likely interacts with its targets by participating in chemical reactions that lead to the formation of the desired products.

Biochemical Pathways

The compound is involved in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . These natural products are involved in a variety of biochemical pathways, including lipid metabolism (in the case of sterols), and the production of secondary metabolites (in the case of terpenoids).

Result of Action

The result of the action of this compound is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various roles in cellular function, including membrane structure (sterols), signaling (trisporic acids), and a variety of roles in plant physiology (terpenoids).

Propriétés

IUPAC Name |

ethyl 2-methylcyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSUMNWXIYJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)

![2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B2846657.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)

![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)

![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)